Eburicol

Vue d'ensemble

Description

It is a tetracyclic triterpenoid that plays a significant role in the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Eburicol is particularly notable for its interaction with cytochrome P450 sterol 14alpha-demethylase, an enzyme involved in the demethylation process during ergosterol synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Eburicol can be synthesized through the demethylation of lanosterol. The process involves the use of yeast cytochrome P450 sterol 14alpha-demethylase (ERG11) to remove the methyl group from lanosterol, resulting in the formation of this compound . The reaction conditions typically include an aqueous medium with a controlled pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using genetically modified yeast strains. These strains are engineered to overexpress the ERG11 enzyme, thereby increasing the yield of this compound. The fermentation process is carried out in bioreactors under optimized conditions to maximize the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Eburicol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have different biological and chemical properties .

Applications De Recherche Scientifique

Antifungal Activity

Eburicol plays a crucial role in the antifungal mechanisms of azole compounds, which are widely used to treat fungal infections. Research indicates that this compound accumulation can enhance the fungicidal effects of azoles against pathogenic fungi such as Aspergillus fumigatus.

Case Study

In a study examining the effects of this compound on various fungal strains, it was found that higher concentrations of this compound correlated with increased susceptibility to azole treatments in A. fumigatus mutants lacking specific ergosterol biosynthesis enzymes .

Antimicrobial Properties

This compound exhibits antimicrobial properties that extend beyond antifungal applications. It has shown cytotoxicity against several cancer cell lines and antibacterial activity against human pathogenic bacteria.

Research Findings

- A study assessed this compound's efficacy against multiple cancer cell lines, including MCF-7 and A549. Results indicated significant cytotoxic effects, suggesting potential applications in cancer therapy .

- This compound's antibacterial activity was evaluated against strains like Staphylococcus aureus, demonstrating its potential as a therapeutic agent against bacterial infections .

Data Table: Antimicrobial Activity of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 32 µg/mL |

| Candida albicans | Fungus | 16 µg/mL |

| MCF-7 (Breast Cancer) | Cancer Cell | IC50: 25 µM |

| A549 (Lung Cancer) | Cancer Cell | IC50: 30 µM |

Biotechnological Applications

This compound's role in biotechnology is also noteworthy, particularly in the production of bioactive compounds from marine fungi. Marine fungi are known to produce significant amounts of bioactive sterols, including this compound.

Bioproduction Studies

Research has focused on optimizing culture conditions for marine fungal strains that produce high yields of this compound. For instance, a strain identified as Clonostachys rosea was cultivated under various media conditions to maximize this compound production, demonstrating its potential for industrial applications in pharmaceuticals and nutraceuticals .

Implications for Drug Development

The unique properties of this compound make it a candidate for further investigation in drug development, particularly as a lead compound or as part of combination therapies with existing antifungal agents.

Mécanisme D'action

Eburicol exerts its effects primarily through its interaction with cytochrome P450 sterol 14alpha-demethylase (ERG11). This enzyme catalyzes the demethylation of this compound, a crucial step in the biosynthesis of ergosterol. The accumulation of this compound due to inhibition of ERG11 by azole antifungals leads to the disruption of ergosterol synthesis, resulting in impaired cell membrane integrity and ultimately fungal cell death . The molecular targets and pathways involved include the ergosterol biosynthesis pathway and the associated enzymes .

Comparaison Avec Des Composés Similaires

Eburicol is unique compared to other similar compounds due to its specific structure and role in ergosterol biosynthesis. Similar compounds include:

Lanosterol: The precursor to this compound in the biosynthesis pathway.

Ergosterol: The final product of the biosynthesis pathway, essential for fungal cell membrane integrity.

Obtusifoldienol: Another sterol with a similar structure but different biological activity.

This compound’s uniqueness lies in its specific interaction with the ERG11 enzyme and its role as an intermediate in the ergosterol biosynthesis pathway .

Activité Biologique

Eburicol, a sterol compound, is an intermediate in the biosynthesis of ergosterol, primarily found in fungi. Its biological activities have garnered attention due to its significant roles in antifungal mechanisms and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its antifungal effects against pathogenic fungi and its antiproliferative activity in cancer.

1. Antifungal Activity

This compound plays a crucial role in the antifungal activity of azole compounds, which are widely used in treating fungal infections. The mechanism involves the accumulation of this compound when ergosterol biosynthesis is inhibited by azoles, leading to detrimental effects on fungal cell physiology.

Research indicates that this compound accumulation disrupts membrane integrity and triggers specific cellular responses in fungi such as Aspergillus fumigatus. This disruption is particularly noted when azole antifungals inhibit the enzyme CYP51, responsible for converting this compound to ergosterol. The accumulation of this compound leads to:

- Cell Wall Alterations : this compound induces the formation of carbohydrate patches in the cell wall, which are implicated in the fungicidal effects observed with azole treatment .

- Growth Inhibition : The presence of this compound correlates with reduced growth rates in pathogenic fungi. Mutants lacking certain ergosterol biosynthesis enzymes exhibit increased susceptibility to azoles when this compound levels rise .

1.2 Case Studies

A study on A. fumigatus demonstrated that strains with inhibited ergosterol synthesis showed significant this compound accumulation, which was linked to increased antifungal susceptibility . Another investigation highlighted that the accumulation of this compound was a primary factor driving the antifungal activity of azoles against various fungal pathogens .

2. Antiproliferative Activity

Beyond its antifungal properties, this compound has shown promise as an antiproliferative agent against human cancer cells.

2.1 Cytotoxic Effects

This compound exhibits cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer) : this compound demonstrated an IC50 value of approximately 2 µM, indicating potent antiproliferative activity compared to other sterols .

- Other Cancer Cell Lines : Studies also reported activity against MDA-MB-231 and NSCLC-N6-L16 cell lines, suggesting a broader potential for anticancer applications .

The mechanism behind this compound's antiproliferative effects appears to involve disruption of membrane integrity and induction of apoptosis in cancer cells. The structural similarity between this compound and other bioactive sterols enhances its potential as a therapeutic agent against malignancies.

3. Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound:

| Property | Antifungal Activity | Antiproliferative Activity |

|---|---|---|

| Target Organisms | Aspergillus fumigatus, Candida spp. | MCF-7, MDA-MB-231, NSCLC-N6-L16 |

| Mechanism | Disrupts cell membrane; induces wall patches | Disrupts membrane integrity; induces apoptosis |

| IC50 Values | Not specified | ~2 µM (MCF-7) |

| Clinical Relevance | Enhances efficacy of azole antifungals | Potential for new cancer therapies |

4. Conclusion

This compound serves as a significant compound in both antifungal and anticancer research. Its dual role highlights its importance as a target for developing new therapeutic strategies against fungal infections and cancer proliferation. Continued research into this compound's mechanisms may unlock further applications in medical science.

Propriétés

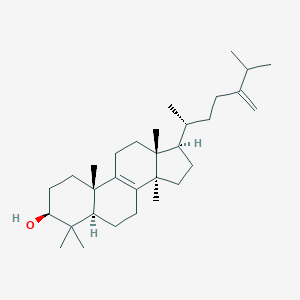

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZCPIILZRCPS-ANMPWZFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319161 | |

| Record name | Eburicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-88-6 | |

| Record name | Eburicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eburicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eburicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.